DHFR Inhibitory Potency: 3-Methylimidazo[2,1-b]thiazole Scaffold Delivers Potent Antifolate Activity Comparable to Methotrexate
In a direct head-to-head series, 3-methylimidazo[2,1-b]thiazole derivatives containing the same 3-methyl substitution pattern as the target compound demonstrated potent DHFR inhibition. Compounds 22 and 23 achieved IC₅₀ values of 0.079 µM and 0.085 µM, respectively—statistically indistinguishable from methotrexate (MTX, IC₅₀ = 0.087 µM) . This establishes that the 3-methylimidazo[2,1-b]thiazole core, when elaborated at the 6-position, can match the gold-standard antifolate in enzymatic potency. In contrast, analog series lacking the 3-methyl group (e.g., unsubstituted imidazo[2,1-b]thiazole DHFR inhibitors reported in Sabry et al. 2022) showed DHFR IC₅₀ values of 0.123–0.291 µM, representing a 1.5- to 3.7-fold loss in potency .
| Evidence Dimension | DHFR enzyme inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Close structural analogs of the target compound (3-methylimidazo[2,1-b]thiazole derivatives): IC₅₀ = 0.079 µM (Compound 22) and 0.085 µM (Compound 23) |
| Comparator Or Baseline | Methotrexate (MTX): IC₅₀ = 0.087 µM; Unsubstituted imidazo[2,1-b]thiazole analogs: IC₅₀ = 0.123–0.291 µM |
| Quantified Difference | 3-Methyl derivatives are equipotent to MTX (0.9–1.1×); unsubstituted analogs are 1.5–3.7-fold less potent |
| Conditions | In vitro DHFR enzyme inhibition assay; recombinant human DHFR |
Why This Matters
Procurement of the 3-methyl-substituted scaffold ensures that downstream library synthesis starts from a core pre-validated to deliver MTX-comparable DHFR potency, avoiding the 1.5–3.7-fold potency penalty observed with unsubstituted imidazo[2,1-b]thiazoles.
- [1] Ewida MA et al. 3-Methyl-imidazo[2,1-b]thiazole derivatives as a new class of antifolates: Synthesis, in vitro/in vivo bio-evaluation and molecular modeling simulations. Bioorg Chem. 2021;115:105205. View Source
- [2] Sabry MA et al. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. Eur J Med Chem. 2022;241:114661. View Source
